molecular formula C12H15BF3NO3 B13556865 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine

4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine

Katalognummer: B13556865
Molekulargewicht: 289.06 g/mol
InChI-Schlüssel: OVOJKQWHLYTQCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a boronate ester-functionalized pyridine derivative. The molecule features a pyridine ring substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 2-position with a trifluoromethoxy (-OCF₃) group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s ability to facilitate carbon-carbon bond formation, making it valuable in pharmaceutical and materials chemistry .

Eigenschaften

Molekularformel

C12H15BF3NO3

Molekulargewicht

289.06 g/mol

IUPAC-Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-5-6-17-9(7-8)18-12(14,15)16/h5-7H,1-4H3

InChI-Schlüssel

OVOJKQWHLYTQCF-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Strategy

The synthesis of this compound generally involves three key stages:

Formation of the Pyridine Core with Trifluoromethoxy Substitution

The trifluoromethoxy group (-OCF₃) is a challenging substituent to install due to its strong electron-withdrawing nature and steric bulk. Common approaches include:

These methods are selected based on the availability of starting materials and desired substitution patterns.

Introduction of the Boronate Ester Group (Pinacol Boronate)

The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent is typically introduced through Miyaura borylation , a palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron (B₂pin₂).

Typical reaction conditions include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
  • Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)
  • Solvent: 1,4-dioxane, tetrahydrofuran (THF), or a mixture with water
  • Temperature: 80–100°C
  • Inert atmosphere (argon or nitrogen)

This step selectively installs the boronate ester at the 4-position of the pyridine ring, enabling subsequent cross-coupling reactions.

Example Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product Intermediate
1 Halogenation 2-(trifluoromethoxy)pyridine NBS or NCS (bromination/chlorination) Solvent: DCM, RT 4-halogenated-2-(trifluoromethoxy)pyridine
2 Miyaura Borylation 4-halogenated-2-(trifluoromethoxy)pyridine Bis(pinacolato)diboron, Pd catalyst, base 80–100°C, inert atmosphere 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine

Reaction Conditions and Optimization

Catalyst and Ligand Effects

  • Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.
  • Ligands like SPhos or XPhos can enhance catalytic activity and improve yields.
  • Optimization of catalyst loading (1–5 mol%) is crucial for balancing cost and efficiency.

Solvent and Base Selection

  • Polar aprotic solvents like THF or 1,4-dioxane facilitate dissolution of reagents and catalyst stability.
  • Bases such as potassium acetate or potassium carbonate promote borylation by deprotonating bis(pinacolato)diboron.
  • Water content is minimized to avoid hydrolysis of the boronate ester.

Temperature and Time

  • Typical reaction temperatures range from 80 to 100°C .
  • Reaction times vary from 6 to 24 hours depending on scale and catalyst efficiency.

Purification and Characterization

Purification Techniques

Characterization Methods

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Confirm structure and substitution pattern ¹H, ¹³C, and ¹⁹F NMR spectra to verify trifluoromethoxy and boronate ester groups
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight and formula Accurate mass measurement for molecular ion peak
X-ray Crystallography Unambiguous structural confirmation Used when single crystals are available; software like SHELXL or OLEX2 for refinement
Elemental Analysis Verify elemental composition Confirms C, H, N, B content consistent with formula

Summary Table of Preparation Methods

Aspect Details
Starting Material 2-(trifluoromethoxy)pyridine or halogenated derivatives
Key Reaction Miyaura borylation with bis(pinacolato)diboron and Pd catalyst
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd with SPhos/XPhos ligands
Base Potassium acetate (KOAc), potassium carbonate (K₂CO₃)
Solvent THF, 1,4-dioxane, or mixtures with water
Temperature 80–100°C
Reaction Time 6–24 hours
Purification Column chromatography, recrystallization
Characterization Techniques NMR (¹H, ¹³C, ¹⁹F), HRMS, X-ray crystallography, elemental analysis
Stability Considerations Moisture sensitive; store under inert atmosphere at low temperature

Research Findings and Applications

  • The boronate ester allows this compound to serve as a versatile intermediate in Suzuki-Miyaura cross-coupling , facilitating the formation of carbon-carbon bonds in complex molecule synthesis.
  • The trifluoromethoxy substituent imparts unique electronic and steric properties, useful in medicinal chemistry for modulating biological activity.
  • Optimization of reaction conditions improves regioselectivity and yield, with ligand and solvent choice playing critical roles.
  • Stability challenges of the boronate ester require careful experimental design to prevent hydrolysis and degradation.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

Organoboron compounds, particularly those with boron-containing moieties like tetramethyl-1,3,2-dioxaborolane, are widely used in Suzuki-Miyaura coupling reactions. These reactions typically involve the exchange of the boron group with a carbon-based coupling partner (e.g., aryl halides, alkenes) in the presence of a palladium catalyst and a base .

Key Features Influencing Reactivity

  • Trifluoromethoxy group : Acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of the pyridine ring and potentially stabilizing intermediates during coupling.

  • Boron-containing moiety : The pinacol ester (dioxaborolane) group is a stable and reactive boronate source, facilitating transmetallation steps in coupling reactions .

Borylation Reactions

The synthesis of boron-containing pyridines often involves C–H borylation , a method to introduce boron directly into aromatic rings. For example, iridium-catalyzed borylation of CF₃-substituted pyridines (a related system) uses pinacolborane (HBPin) under thermal conditions .

Substitution and Functionalization

The trifluoromethoxy group and boron-containing moiety enable diverse functionalization:

  • Nucleophilic aromatic substitution : The electron-deficient pyridine ring may undergo substitution at activated positions.

  • Electrophilic reactions : The boronate group can act as a leaving group, enabling further functionalization (e.g., cross-coupling).

Structural Characterization

  • NMR spectroscopy : Used to confirm regioisomerism and substitution patterns (e.g., ¹H, ¹³C, and ¹¹B NMR) .

  • Mass spectrometry : Identifies molecular weight and fragmentation patterns (e.g., loss of pinacol fragments) .

Mechanistic Considerations

  • Steric effects : The tetramethyl-dioxaborolane group may sterically hinder certain reactions, requiring optimized catalysts/conditions .

  • Electronic effects : The trifluoromethoxy group’s EWG nature enhances the reactivity of the boron center.

Comparison of Borylation Methods

Method Catalyst Ligand Conditions Yield
Iridium-catalyzed C–H[Ir(OMe)(COD)]₂dtbbpy80°C, HBPinHigh
Suzuki-Miyaura couplingPd(PPh₃)₄Base (e.g., K₂CO₃)Moderate

Key Spectroscopic Data

Property Value
Molecular weight~289 g/mol
¹¹B NMR chemical shift~30 ppm
¹⁹F NMR (CF₃ groups)~−60 ppm

Wissenschaftliche Forschungsanwendungen

4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine involves its ability to form stable complexes with various molecular targets. The boron moiety can interact with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • Compound 23a (): 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine Substituents: Boronate at 5-position, trifluoromethoxy phenoxy (-OPh-OCF₃) at 2-position. Yield: 63% (via cross-coupling). The trifluoromethoxy group is on a phenoxy moiety, introducing steric bulk compared to the target compound’s direct -OCF₃ substitution.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine () :

    • Substituents: Boronate at 3-position , trifluoroethoxy (-OCH₂CF₃) at 2-position .
    • Purity: 98%.
    • The trifluoroethoxy group is less electron-withdrawing than -OCF₃, altering reactivity in cross-coupling .
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine () :

    • Substituents: Boronate at 3-position , -CF₃ at 5-position .
    • Molecular Weight: 273.06 g/mol.
    • The -CF₃ group increases lipophilicity compared to -OCF₃ .

Spectroscopic Properties

  • 1H NMR Comparison :
    • Target Compound : Aromatic protons adjacent to -OCF₃ (δ ~8.5–8.6 ppm) and pinacol methyl groups (δ ~1.34 ppm) are expected, similar to 23a (δ 8.54–8.56 ppm for pyridine protons, δ 1.34 ppm for pinacol CH₃) .
    • 2-(Methanesulfonyl)-5-boronate pyridine () : Sulfonyl group deshields adjacent protons (δ 8.58 ppm), contrasting with -OCF₃’s electron-withdrawing effect .

Biologische Aktivität

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine , also known by its CAS number 302348-51-2, is a derivative of pyridine that incorporates a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H19BO3\text{C}_{13}\text{H}_{19}\text{B}\text{O}_{3}

Key Properties

PropertyValue
Molecular Weight234.10 g/mol
Melting Point77°C
Purity≥98.0%
Physical FormCrystalline Powder

Anticancer Activity

Recent studies have indicated that compounds containing a pyridine ring and boron moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promise in inhibiting tumor growth in various cancer cell lines. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study:
A study conducted on similar pyridine-based compounds revealed that they inhibited the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. These compounds also exhibited a selective toxicity profile, showing less impact on non-cancerous MCF10A cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to modulate pro-inflammatory pathways. Research indicates that it can inhibit the production of inflammatory cytokines in cellular models stimulated with lipopolysaccharides (LPS). This suggests that the compound may be beneficial in treating inflammatory diseases.

Experimental Findings:
In a study evaluating the anti-inflammatory effects of related compounds, it was found that they significantly reduced levels of TNF-alpha and IL-6 in BV2 microglial cells after LPS stimulation . This points to the compound's potential utility in neuroinflammatory conditions.

The biological activity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is thought to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation: It has been suggested that the compound can influence oxidative stress pathways, leading to apoptosis in cancer cells.
  • Cytokine Regulation: By modulating cytokine release, it can exert anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparative analysis of biological activities among structurally related compounds reveals varying degrees of efficacy against cancer cell lines and inflammatory responses.

Compound NameIC50 (μM)Anti-inflammatory Activity
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol0.126Significant
4-(trifluoromethoxy)pyridine derivative0.200Moderate
Other pyridine derivatives0.300Low

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting a brominated or iodinated pyridine precursor (e.g., 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc or K₂CO₃) in a solvent like dioxane or THF at 80–100°C . Yields range from 38% to 63%, depending on steric and electronic factors. Optimization may involve adjusting catalyst loading, ligand choice (e.g., XPhos for hindered substrates), or reaction time .

Basic: How is this compound characterized to confirm its structural integrity and purity?

Key characterization techniques include:

  • ¹H NMR : Peaks for the dioxaborolane methyl groups (δ 1.34 ppm, singlet, 12H) and aromatic protons (e.g., δ 8.54–8.56 ppm for pyridine protons) .
  • ¹¹B NMR : A peak near δ 30–32 ppm confirms the boronate ester .
  • Mass Spectrometry : Exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₅BF₃NO₃: ~313.1) .
  • HPLC : Purity assessment (>95% for most research-grade samples) .

Advanced: How does the trifluoromethoxy substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which:

  • Reduces electron density on the pyridine ring, slowing oxidative addition of Pd(0) to the boronate .
  • Increases stability of the intermediate Pd complex, potentially improving coupling efficiency with electron-deficient aryl halides.
  • Introduces steric bulk , which may hinder coupling with bulky partners. Comparative studies with methoxy or methyl analogs show lower yields for trifluoromethoxy derivatives in some cases .

Advanced: What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?

  • Moisture Control : Use anhydrous solvents and inert atmosphere to prevent hydrolysis of the boronate ester .
  • Catalyst Optimization : Bulky ligands (e.g., SPhos) reduce protodeboronation by stabilizing the Pd intermediate .
  • Base Selection : Mild bases (e.g., K₃PO₄) minimize decomposition compared to strong bases like NaOH .
  • Temperature Modulation : Lower reaction temperatures (e.g., 60°C vs. 100°C) reduce side reactions .

Safety: What precautions are critical when handling this compound in the laboratory?

  • Storage : Under argon at –20°C to prevent moisture-induced degradation .
  • Health Hazards : Potential irritant (skin/eyes) and respiratory sensitizer. Use PPE (gloves, goggles) and work in a fume hood .
  • Disposal : Follow institutional guidelines for boron-containing waste. Incineration with scrubbing for fluoride emissions is recommended .

Application: How is this boronate ester utilized in the synthesis of bioactive molecules?

  • Antimalarial Agents : Serves as a coupling partner in the synthesis of quinolone-diarylether hybrids (e.g., compound 24a in , yield: 47%) .
  • Phosphodiesterase Inhibitors : Used to introduce pyridine moieties into PDE2A inhibitors via Suzuki coupling (e.g., compound 11 in , yield: 63%) .
  • Heterocycle Construction : Key intermediate for pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds .

Advanced: What computational methods support the design of derivatives with improved coupling efficiency?

  • DFT Calculations : Predict electronic effects of substituents on boronate reactivity (e.g., Fukui indices for nucleophilic attack) .
  • Molecular Docking : Guides the design of derivatives for target engagement in drug discovery (e.g., PDE2A inhibitors in ) .

Contradiction Resolution: How do discrepancies in reported yields (e.g., 38% vs. 63%) arise?

Variations stem from:

  • Substrate Accessibility : Halide leaving group (Br vs. I) impacts oxidative addition kinetics .
  • Catalyst-Ligand Systems : Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ may alter turnover numbers .
  • Purification Methods : Column chromatography vs. recrystallization affects isolated yields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.